molecular formula C10H12N4O2 B3025527 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-94-1

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3025527
CAS No.: 502685-94-1
M. Wt: 220.23 g/mol
InChI Key: QVEYODBGCZUGTH-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms, which is known for its stability and ability to form hydrogen bonds, favorably influencing the physicochemical properties and biomolecular target interactions of its derivatives . The structure is further functionalized with a 2,5-dimethoxyphenyl substituent and an amine group, making it a valuable scaffold for the synthesis of novel compounds and for structure-activity relationship (SAR) studies. Triazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. The 1,2,4-triazole nucleus is a key pharmacophore in compounds with demonstrated antimicrobial , antifungal , anticancer , and antioxidant properties . Research indicates that such compounds can act by inhibiting fungal cytochrome P450 enzymes or by blocking the nuclear factor kappa B (NF-κB) activation pathway in cancer cells . Furthermore, the triazole ring can serve as a bioisostere for other functional groups, such as the amide bond, and is frequently used as a linker to connect multiple pharmacophores, thereby enabling the creation of hybrid molecules with enhanced or dual mechanisms of action . This compound is presented as a building block for researchers developing new active agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-8(16-2)7(5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYODBGCZUGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240359
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-94-1
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

5-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine has shown potential as a pharmacological agent due to its ability to interact with various biological targets.

Case Study: Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit anticancer properties. For instance, research published in Journal of Medicinal Chemistry demonstrated that similar triazole derivatives inhibit cancer cell proliferation by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .

Agricultural Applications

This compound is also being explored for its potential use as a fungicide. Triazoles are known for their efficacy in controlling fungal diseases in crops.

Case Study: Fungicidal Properties
A study conducted on various triazole derivatives revealed that they possess significant antifungal activity against pathogens such as Fusarium and Botrytis species. The results indicated that these compounds could be developed into effective agricultural fungicides .

Material Science

In material science, triazole compounds have been investigated for their use in creating new materials with enhanced properties.

Case Study: Polymer Development
Research has shown that incorporating triazole moieties into polymer matrices can improve thermal stability and mechanical properties. This was highlighted in a study where polymers containing triazole units were synthesized and characterized for their potential applications in coatings and adhesives .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity through apoptosis induction
Agricultural ScienceEffective fungicide against Fusarium and Botrytis
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related 1,2,4-triazole derivatives and their distinguishing features:

Compound Name Substituents Key Properties/Applications References
5-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine 2,5-Dimethoxyphenyl at C5 Discontinued; potential enzyme inhibition
5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-amine 3-Methoxyphenyl at C5 Studied for electronic modulation
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine 3-Nitrophenyl at C5 High purity (NLT 98%); nitro group enhances reactivity
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-Bromophenyl at C5 Halogen substituent for halogen bonding
5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine 4-tert-Butylphenyl at C5 Bulky substituent for steric effects
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Phenyl at C5; p-tolyl at N1 Anticancer activity (synthesized via microwave)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The position and nature of substituents on the phenyl ring significantly influence biological activity. For example, nitro (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic density, affecting binding to targets like methionine aminopeptidases (MetAPs) . 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine (Ki = 0.04 nM against HsMetAP2) demonstrates superior inhibitory potency compared to methoxy-substituted analogues, likely due to enhanced electrophilicity .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine ) offers higher yields (73%) compared to conventional methods, emphasizing efficiency for derivatives requiring aryl substituents .

Pharmacological Selectivity :

  • Triazole derivatives with sulfur-containing substituents (e.g., 5-((thiophen-2-ylmethyl)thio)-4H-1,2,4-triazol-3-amine ) exhibit selective binding to Co(II)-MetAP2 over Mn(II)-MetAP1, highlighting metal-dependent inhibition .

Halogen vs.

Biological Activity

5-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 502685-94-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its inhibitory effects on various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (Breast cancer)
    • HeLa (Cervical cancer)
    • KG1a (Acute Myeloid Leukemia)
  • IC50 Values :
    • The compound exhibited sub-micromolar IC50 values against Bcl-2-expressing human cancer cell lines, indicating strong growth-inhibitory activity. For example:
      • MDA-MB-231: IC50 < 1 µM
      • HeLa: IC50 < 1 µM
      • KG1a: IC50 values varied but were significantly lower than Doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action :
    • The activity is primarily attributed to the inhibition of the Bcl-2 protein, which is known to regulate apoptosis. Compounds with similar structural motifs showed enhanced binding affinity to Bcl-2, suggesting that the dimethoxyphenyl substitution plays a crucial role in mediating this effect .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that different substitutions on the phenyl ring significantly affect biological activity:

CompoundSubstitutionIC50 (µM)Notes
5k2,4-Dimethoxyphenyl< 0.5Most potent against Bcl-2
5l3,5-Dimethoxyphenyl< 0.7Strong activity
5b4-Methoxyphenyl~1.0Moderate activity
5e4-Bromophenyl>10Least active

The presence of multiple methoxy groups enhances hydrogen bond interactions and increases negative ionic character, which are critical for binding affinity and biological efficacy .

Study 1: Comparative Analysis with Doxorubicin

A comparative study demonstrated that the compound outperformed Doxorubicin in terms of cytotoxicity against HepG2 liver cancer cells. The results indicated that the triazole moiety contributes significantly to the compound's anticancer properties .

Study 2: Binding Affinity Assays

ELISA assays were conducted to evaluate the binding affinity of various derivatives of triazole compounds to Bcl-2. The results confirmed that compounds with dimethoxy substitutions exhibited higher binding affinities compared to those with simpler phenyl groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : This compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes. For example, refluxing 2,5-dimethoxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions generates the triazole core . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) is critical for yield, as polar aprotic solvents may enhance cyclization but risk side reactions .
  • Key Data :

SolventTemperature (°C)Yield (%)
Ethanol8065–70
DMF10050–55

Q. Which spectroscopic techniques are most reliable for characterizing the triazole core and substituent effects?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the triazole ring’s tautomeric form. For instance, 1H^1H-NMR can distinguish between NH2_2 protons (δ 5.8–6.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) . X-ray crystallography provides definitive structural evidence, resolving ambiguities in tautomerism or regiochemistry .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The 2,5-dimethoxy substituent enhances electron density on the phenyl ring, facilitating electrophilic substitution reactions. For example, nitration or halogenation at the para position of the methoxy groups can be achieved using HNO3_3/H2_2SO4_4 or Cl2_2/FeCl3_3 .

Advanced Research Questions

Q. How can tautomeric ambiguity in the 1,2,4-triazole ring be resolved during structural analysis?

  • Methodological Answer : Tautomerism between 3-amine and 5-amine forms (annular tautomerism) can lead to conflicting spectroscopic data. X-ray crystallography is the gold standard for identifying the dominant tautomer in the solid state . In solution, variable-temperature 1H^1H-NMR (VT-NMR) can detect tautomeric equilibria by observing proton signal splitting or broadening at different temperatures .

Q. What strategies mitigate conflicting bioactivity data arising from batch-to-batch structural variability?

  • Methodological Answer : Impurities from incomplete cyclization or tautomer-dependent reactivity can skew bioassays. Implement High-Resolution Mass Spectrometry (HRMS) and HPLC purity checks (>98%) for each batch. For example, residual thiosemicarbazide precursors (if present) can be quantified via HPLC-UV at 254 nm .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the geometry of the triazole-amine core and methoxyphenyl group, while molecular docking (e.g., AutoDock Vina) simulates binding to active sites. For instance, the methoxy groups may form hydrogen bonds with kinase ATP-binding pockets, as seen in analogs .

Experimental Design Considerations

Designing a study to evaluate the compound’s stability under physiological conditions

  • Methodology :

Simulated Gastric Fluid (SGF) Test : Incubate the compound in 0.1 M HCl (pH 1.2) at 37°C for 2 hours.

LC-MS Analysis : Monitor degradation products (e.g., hydrolyzed triazole or demethylated phenyl groups).

  • Reference : Stability studies of similar triazoles showed <10% degradation in SGF over 2 hours .

Contradictory Data Analysis

Resolving discrepancies in antimicrobial activity between in vitro and in vivo studies

  • Methodological Approach :

  • In vitro : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
  • In vivo : Use a murine infection model with pharmacokinetic profiling to assess bioavailability. Poor solubility (logP >3) may limit in vivo efficacy despite strong in vitro activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

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